D-Xylo-hexulosonicacid, potassium salt (7CI)
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Overview
Description
D-Xylo-hexulosonicacid, potassium salt (7CI): , also known as 5-Keto-D-gluconic acid potassium salt, is a chemical compound with the molecular formula C6H9KO7 and a molecular weight of 232.23 g/mol . This compound is a potassium salt derivative of D-Xylo-hexulosonicacid and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylo-hexulosonicacid, potassium salt typically involves the oxidation of D-glucose or D-gluconic acid. The reaction is carried out in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the acid.
Industrial Production Methods: Industrial production of D-Xylo-hexulosonicacid, potassium salt follows similar synthetic routes but on a larger scale. The process involves continuous oxidation of D-glucose using industrial oxidizing agents, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: D-Xylo-hexulosonicacid, potassium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form D-gluconic acid or other reduced derivatives.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various metal salts for ion exchange reactions.
Major Products:
Oxidation: Higher oxidation state compounds.
Reduction: D-gluconic acid.
Substitution: Different metal salts of D-Xylo-hexulosonicacid.
Scientific Research Applications
Chemistry: D-Xylo-hexulosonicacid, potassium salt is used as a reagent in organic synthesis and analytical chemistry. It serves as a precursor for the synthesis of various organic compounds and is used in chromatographic analysis .
Biology: In biological research, this compound is used to study metabolic pathways involving sugar acids. It is also used in enzyme assays to investigate the activity of oxidoreductases .
Medicine: It is also used in the formulation of certain diagnostic reagents .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a chelating agent in various chemical processes .
Mechanism of Action
The mechanism of action of D-Xylo-hexulosonicacid, potassium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving sugar acids. The compound’s potassium ion plays a role in stabilizing the structure and enhancing its solubility in aqueous solutions .
Comparison with Similar Compounds
- D-gluconic acid potassium salt
- 2-Keto-D-gluconic acid potassium salt
- D-Xylo-5-hexulofuranosonic acid potassium salt
Comparison: D-Xylo-hexulosonicacid, potassium salt is unique due to its specific structural configuration and reactivity. Compared to D-gluconic acid potassium salt, it has a keto group at the fifth carbon, which imparts different chemical properties and reactivity. The presence of the keto group makes it more reactive in oxidation and reduction reactions compared to its counterparts .
Biological Activity
D-Xylo-hexulosonic acid, potassium salt (7CI), is a compound derived from the metabolism of certain carbohydrates and has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
D-Xylo-hexulosonic acid is a hexulosonic acid that plays a role in various biochemical pathways. As a potassium salt, it exhibits improved solubility and bioavailability compared to its free acid form. The molecular structure allows it to interact with various biological systems, influencing metabolic processes.
Biological Activities
1. Antioxidant Activity
Research indicates that D-Xylo-hexulosonic acid possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which can lead to cellular damage and various diseases.
- Mechanism : The antioxidant activity is believed to be concentration-dependent, with higher concentrations exhibiting greater efficacy in scavenging free radicals. This was demonstrated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity.
2. Prebiotic Effects
D-Xylo-hexulosonic acid has been shown to promote the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect enhances gut health and may contribute to improved immune function.
- Impact on Gut Microbiota : The compound selectively stimulates the growth of specific bacterial strains in the colon, leading to a healthier gut microbiome and potentially reducing the risk of gastrointestinal disorders.
3. Anti-inflammatory Properties
Studies have indicated that D-Xylo-hexulosonic acid may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could play a role in managing conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Efficacy in Human Cells
In a controlled study, human cell lines were treated with varying concentrations of D-Xylo-hexulosonic acid. The results indicated a significant reduction in markers of oxidative stress, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 2: Prebiotic Effects on Gut Health
A clinical trial involving participants with digestive disorders evaluated the prebiotic effects of D-Xylo-hexulosonic acid. Participants reported improved gut health and reduced symptoms of dysbiosis after supplementation for eight weeks.
Properties
IUPAC Name |
potassium;2,3,4,6-tetrahydroxy-5-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFHMOMWXNDPMM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91446-96-7 |
Source
|
Record name | 5-Keto-D-gluconic acid potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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